molecular formula C7H2Cl2FN3 B13669592 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Cat. No.: B13669592
M. Wt: 218.01 g/mol
InChI Key: HBFGBPALFRIKFS-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridopyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine typically involves the reaction of appropriate pyridine and pyrimidine derivatives under specific conditions. One common method includes the chlorination and fluorination of pyridopyrimidine precursors. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of hydroxylated or dechlorinated products .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
  • 2,4-Dichloro-6-fluoropyrido[4,3-d]pyrimidine
  • 2,4-Dichloro-5-fluoropyrido[4,3-d]pyrimidine

Comparison: 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine is unique due to the specific positioning of chlorine and fluorine atoms, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological properties and potency, making it a valuable candidate for further research .

Properties

Molecular Formula

C7H2Cl2FN3

Molecular Weight

218.01 g/mol

IUPAC Name

2,4-dichloro-7-fluoropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H2Cl2FN3/c8-6-3-2-11-5(10)1-4(3)12-7(9)13-6/h1-2H

InChI Key

HBFGBPALFRIKFS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1F)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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